Lead 2,4-dihydroxybenzoate
Overview
Description
. It is a lead salt of 2,4-dihydroxybenzoic acid and is known for its applications in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead 2,4-dihydroxybenzoate can be synthesized through the reaction of 2,4-dihydroxybenzoic acid with lead(II) salts under controlled conditions. The reaction typically involves dissolving the lead(II) salt in water and adding 2,4-dihydroxybenzoic acid to form the lead complex.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar methods but with optimized reaction conditions to ensure purity and yield. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Lead 2,4-dihydroxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Leads to the formation of lead oxides and other oxidized derivatives.
Reduction: Results in the formation of reduced lead compounds.
Substitution: Produces substituted lead derivatives depending on the nucleophile used.
Scientific Research Applications
Lead 2,4-dihydroxybenzoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and metalloenzyme research.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with biological molecules and pathways. Lead 2,4-dihydroxybenzoate can bind to enzymes and proteins, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Lead 2,4-dihydroxybenzoate is similar to other lead salts and dihydroxybenzoic acid derivatives. its unique combination of lead and the 2,4-dihydroxybenzoic acid moiety gives it distinct properties and applications. Some similar compounds include:
Lead(II) acetate
Lead(II) chloride
2,4-Dihydroxybenzoic acid (without lead)
Lead(II) sulfate
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Properties
IUPAC Name |
2-carboxy-5-hydroxyphenolate;lead(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.Pb/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,8-9H,(H,10,11);/q;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVFMJQPUWTQTM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[O-])C(=O)O.[Pb+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5O4Pb+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175099 | |
Record name | Lead 2,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20936-32-7 | |
Record name | Lead 2,4-dihydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020936327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lead 2,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lead 2,4-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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